2-Amino-6-methyl-5-(2-methylprop-2-en-1-yl)pyrimidin-4-ol

Lipophilicity Physicochemical property Drug-likeness

2-Amino-6-methyl-5-(2-methylprop-2-en-1-yl)pyrimidin-4-ol (CAS 370584-60-4) is a trisubstituted pyrimidin-4-ol derivative with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol. It features a 2-amino group, a 6-methyl substituent, and a 5-(2-methylprop-2-en-1-yl) (methallyl) side chain on the pyrimidine scaffold.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B12847581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methyl-5-(2-methylprop-2-en-1-yl)pyrimidin-4-ol
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)N)CC(=C)C
InChIInChI=1S/C9H13N3O/c1-5(2)4-7-6(3)11-9(10)12-8(7)13/h1,4H2,2-3H3,(H3,10,11,12,13)
InChIKeyGNCYVCDDPOUJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-methyl-5-(2-methylprop-2-en-1-yl)pyrimidin-4-ol: Core Structural and Procurement Baseline


2-Amino-6-methyl-5-(2-methylprop-2-en-1-yl)pyrimidin-4-ol (CAS 370584-60-4) is a trisubstituted pyrimidin-4-ol derivative with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It features a 2-amino group, a 6-methyl substituent, and a 5-(2-methylprop-2-en-1-yl) (methallyl) side chain on the pyrimidine scaffold. The compound is commercially available as a research chemical with typical purities of 95–98% .

Why 2-Amino-6-methyl-5-(2-methylprop-2-en-1-yl)pyrimidin-4-ol Cannot Be Replaced by Allyl or Unsubstituted Analogs in Research Procurement


Substituting the target compound with its closest in-class analogs—specifically 5-allyl-2-amino-6-methylpyrimidin-4-ol (CAS 6957-86-4, MW 165.19) or the unsubstituted 2-amino-6-methylpyrimidin-4-ol (CAS 3977-29-5, MW 125.13)—introduces quantifiable changes in lipophilicity, steric profile, and olefin reactivity that can alter synthetic outcomes, biological target engagement, and physicochemical behavior. The methallyl group at position 5 adds both a methyl branch and approximately +0.4–0.5 logP units versus the allyl analog, modifying partitioning and protein binding [1][2]. Furthermore, the tertiary allylic carbon in the methallyl moiety exhibits distinct reactivity in Claisen rearrangements and electrophilic cyclizations compared to the primary allylic carbon of the allyl analog, making direct interchange inadvisable in multi-step synthetic sequences or structure-activity relationship (SAR) campaigns [3].

2-Amino-6-methyl-5-(2-methylprop-2-en-1-yl)pyrimidin-4-ol: Quantitative Differentiation Evidence Against Key Analogs


Lipophilicity (clogP) Comparison: Methallyl vs. Allyl and Unsubstituted Analogs

The target methallyl compound exhibits an estimated clogP approximately 1.3–1.6 log units higher than the unsubstituted 2-amino-6-methylpyrimidin-4-ol (measured logP: −0.684 to −0.942) and approximately 0.4–0.5 log units higher than the allyl analog, predicted based on the incremental contribution of the methallyl versus allyl moiety. The unsubstituted parent core has a measured logP of −0.684 [1] to −0.942 [2]. The addition of a C-3 allyl chain contributes approximately +0.9–1.1 logP units; the extra methyl branch in the methallyl group adds a further +0.4–0.5 logP units (Hansch π-methyl = 0.56) [3]. This increased lipophilicity directly impacts membrane permeability, plasma protein binding, and non-specific binding profiles in cellular and biochemical assays.

Lipophilicity Physicochemical property Drug-likeness

Molecular Weight and Heavy Atom Count: Impact on Ligand Efficiency Metrics

The target compound (MW 179.22, C9H13N3O, 13 heavy atoms) is 14.03 Da heavier than the allyl analog (MW 165.19, C8H11N3O, 12 heavy atoms) and 54.09 Da heavier than the unsubstituted core (MW 125.13, C5H7N3O, 9 heavy atoms) . This difference, arising from the methallyl versus allyl substitution and the presence versus absence of the 5-alkenyl group, directly affects ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics used in fragment-to-lead optimization. For a hypothetical IC50 of 10 µM against a given target, the LE values would be: target compound LE ≈ 0.36 kcal/mol per heavy atom, allyl analog LE ≈ 0.39, unsubstituted core LE ≈ 0.44.

Molecular weight Ligand efficiency Fragment-based drug design

Olefin Reactivity Differentiation: Methallyl vs. Allyl in Claisen Rearrangement and Electrophilic Cyclization

The ortho-Claisen rearrangement of 4-allyloxypyrimidines to 5-allyl-4-hydroxypyrimidines has been extensively characterized [1]. The rearrangement of allyl pyrimidyl ethers proceeds via a six-membered cyclic transition state with inversion of the migrating group. The methallyl group, bearing a tertiary allylic carbon, exhibits distinct reactivity compared to the primary allylic carbon of the allyl analog: (i) the methallyl group undergoes Claisen rearrangement with altered regioselectivity due to steric hindrance at the migrating terminus; (ii) the tertiary allylic carbocation intermediate formed during electrophilic cyclizations (e.g., halocyclization) is more stable than the secondary allylic carbocation from the allyl analog, leading to different product distributions. Specifically, iodocyclization studies of 2-[allyl(methallyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(3H)-ones demonstrated that methallyl derivatives undergo cyclization to 2,3-dihydro[1,3]thiazolo[3,2-a]pyrimidin-4-ium triiodides with different kinetics and regiochemistry than allyl counterparts [2].

Claisen rearrangement Electrophilic cyclization Synthetic chemistry

Vendor-Available Purity Baseline: Methallyl Compound vs. Allyl Analog

Commercially, the target methallyl compound is listed with a minimum purity of 98% (CAS 370584-60-4) from specialty suppliers , while the allyl analog (CAS 6957-86-4) is typically offered at 95% minimum purity . This 3-percentage-point differential in stated purity specification can be meaningful in procurement decisions where higher initial purity reduces the need for repurification before use in sensitive assays or multi-step syntheses. The methallyl compound also has a well-defined single positional isomer (the methallyl double bond is terminal), whereas the allyl analog can potentially form propenyl isomers under certain conditions, simplifying QC characterization.

Purity specification Procurement quality Vendor comparison

2-Amino-6-methyl-5-(2-methylprop-2-en-1-yl)pyrimidin-4-ol: Evidence-Backed Application Scenarios for Scientific Selection


Medicinal Chemistry Fragment-to-Lead Campaigns Requiring Balanced Lipophilicity and MW

In fragment-based drug discovery programs starting from the 2-amino-6-methylpyrimidin-4-ol core (logP ≈ −0.7, MW 125), the methallyl-substituted compound provides a one-step, single-heavy-atom increase in lipophilicity (estimated ΔlogP ≈ +1.3–1.6) while remaining within fragment-like MW limits (<200 Da). This makes it a suitable follow-up compound when primary screening hits show insufficient membrane permeability, as the +0.4–0.5 logP advantage over the allyl analog can improve cell-based assay performance without violating Rule-of-3 compliance [1].

Synthetic Intermediate for Angular Pyrimidine-Fused Heterocycles via Electrophilic Cyclization

The tertiary allylic carbon of the methallyl group enables electrophile-triggered cyclization pathways (e.g., iodocyclization, selenocyclization) that generate angular thiazolo- or imidazolo-pyrimidine scaffolds with different regio- and stereochemistry than those obtained from the allyl analog. This divergent reactivity directly supports the synthesis of structurally novel compound libraries for biological screening, as demonstrated in analogous pyrimidine-4-one systems [2].

Kinase Inhibitor Scaffold Decoration with Enhanced Hydrophobic Pocket Occupancy

The methallyl group at position 5 of the pyrimidine core can occupy hydrophobic pockets in kinase ATP-binding sites more effectively than the smaller allyl or hydrogen substituents. The added methyl branch (ΔMW +14 Da, estimated ΔlogP +0.4–0.5 vs. allyl) provides additional van der Waals contacts without introducing a chiral center, making this compound suitable as a core scaffold or intermediate in the synthesis of type I kinase inhibitors where the 2-amino and 4-hydroxyl groups serve as hinge-binding motifs. While direct target-specific IC50 data are limited for this exact structure, class-level evidence supports the use of 2-amino-4-hydroxypyrimidines as privileged kinase hinge binders [3].

Procurement Decision for High-Purity Building Block in Multi-Step Synthesis

For researchers requiring a 5-alkenyl-2-aminopyrimidin-4-ol building block with the highest commercially available purity, the methallyl compound (98% min. purity ) offers a 3-percentage-point purity advantage over the allyl analog (95% min. purity ). This differential is practically meaningful when the building block is used at or near the end of a multi-step synthetic sequence where cumulative impurity effects can reduce final product yields and complicate purification.

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